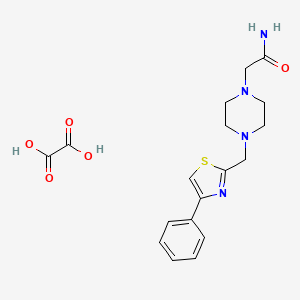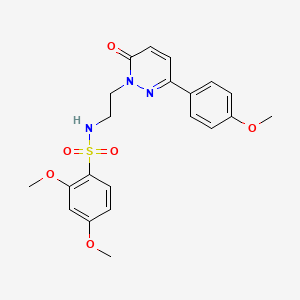
(1R)-1-(4-Cyclobutylphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Cyclobutylphenyl)ethanamine, also known as R-CB-154, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained significant attention in recent times due to its potential therapeutic applications. R-CB-154 is known to have a high affinity for the serotonin transporter (SERT) and is believed to have a similar mechanism of action to other selective serotonin reuptake inhibitors (SSRIs).
Wirkmechanismus
(1R)-1-(4-Cyclobutylphenyl)ethanamine is believed to act as a selective serotonin reuptake inhibitor (SSRI). It works by blocking the reuptake of serotonin into presynaptic neurons, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to an increase in the activation of postsynaptic serotonin receptors, which is believed to be responsible for the therapeutic effects of SSRIs.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is believed to be responsible for its antidepressant effects. This compound has also been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its anxiolytic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of (1R)-1-(4-Cyclobutylphenyl)ethanamine is its high selectivity for the serotonin transporter. This makes it a useful tool for studying the role of the serotonin transporter in various physiological and pathological processes. However, one limitation of this compound is its relatively low potency compared to other SSRIs. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on (1R)-1-(4-Cyclobutylphenyl)ethanamine. One area of interest is the development of more potent and selective SSRIs based on the structure of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and its effects on other neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of (1R)-1-(4-Cyclobutylphenyl)ethanamine involves the reduction of the corresponding ketone using sodium borohydride. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The resulting amine is then purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(4-Cyclobutylphenyl)ethanamine has been the subject of several scientific studies in recent times. It has been shown to have potential therapeutic applications in the treatment of depression and anxiety disorders. This compound has been found to be a potent and selective inhibitor of the serotonin transporter, which is believed to be the primary mechanism of action of SSRIs.
Eigenschaften
IUPAC Name |
(1R)-1-(4-cyclobutylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9(13)10-5-7-12(8-6-10)11-3-2-4-11/h5-9,11H,2-4,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNODORDCQBDBV-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)C2CCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)




![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)

![N-(3-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2454474.png)
![1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2454475.png)
![8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2454478.png)



